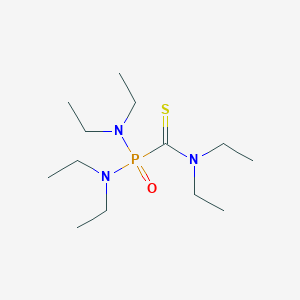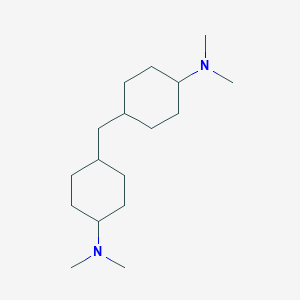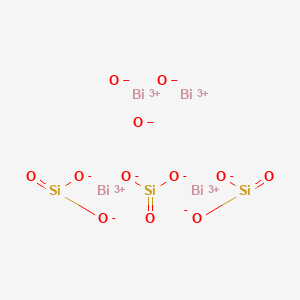![molecular formula C20H20N12O6S2 B076567 4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID CAS No. 10586-07-9](/img/structure/B76567.png)
4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is a complex organic compound known for its applications in various industries, particularly as a fluorescent whitening agent. This compound is characterized by its stilbene backbone and triazine rings, which contribute to its unique chemical properties and functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. This reaction proceeds through nucleophilic substitution, where the amino groups of the stilbene compound react with the chloro groups of the triazine compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The triazine rings can undergo further substitution with different nucleophiles, allowing for the modification of the compound’s properties.
Oxidation and Reduction: The stilbene backbone can participate in redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazine rings .
Scientific Research Applications
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid primarily involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence enhances the whiteness and brightness of materials treated with the compound . The molecular targets include the chromophores in the materials, which interact with the compound to produce the desired optical effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A precursor in the synthesis of the target compound.
4,4’-Bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another derivative with similar applications.
Uniqueness
4,4’-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is unique due to its specific combination of stilbene and triazine structures, which confer enhanced fluorescent properties and stability compared to other similar compounds .
Properties
CAS No. |
10586-07-9 |
|---|---|
Molecular Formula |
C20H20N12O6S2 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
InChI Key |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Key on ui other cas no. |
10586-07-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


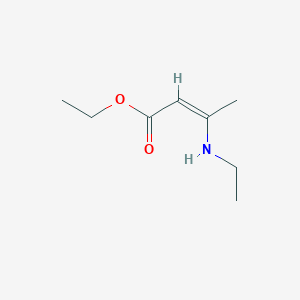
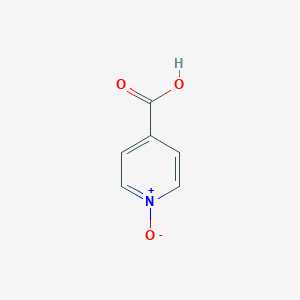
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

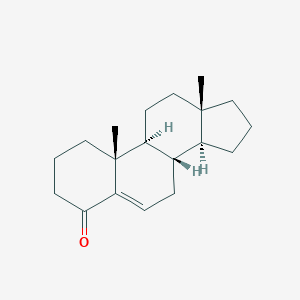
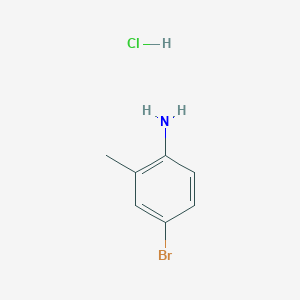
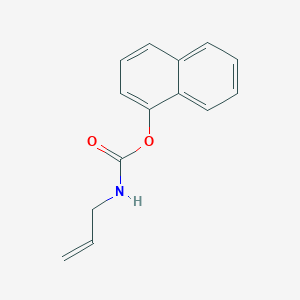

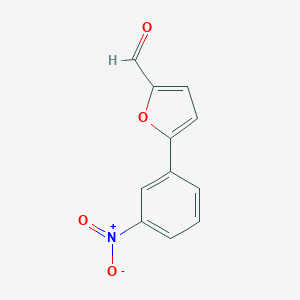
![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
